molecular formula C13H10N2O B8568333 4-Indazol-2-ylphenol

4-Indazol-2-ylphenol

Cat. No. B8568333
M. Wt: 210.23 g/mol
InChI Key: JHFUZEPROLIAPX-UHFFFAOYSA-N
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Patent
US07897634B2

Procedure details

To a solution of 2-(4-methoxyphenyl)-2H-indazole (50 mg, 0.22 mmol) in methylene chloride (3 mL) at −78° C. was added boron tribromide (62 μL, 0.66 mmol). The reaction was stirred at −78° C. for 1 hour and room temperature for 1 hour. The reaction was quenched with saturated sodium bicarbonate solution. After the aqueous layer was extracted with methylene chloride, the combined organic layers were dried (MgSO4) and concentrated to give 28.4 mg of the desired indazole. LC-MS (C13H10N2O calculated 210) m/z 211 (M+H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
62 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH:17]=[C:16]3[C:11]([CH:12]=[CH:13][CH:14]=[CH:15]3)=[N:10]2)=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[N:10]1[N:9]([C:6]2[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=2)[CH:17]=[C:16]2[C:11]=1[CH:12]=[CH:13][CH:14]=[CH:15]2

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)N1N=C2C=CC=CC2=C1
Name
Quantity
62 μL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 1 hour and room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
After the aqueous layer was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N=1N(C=C2C=CC=CC12)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 28.4 mg
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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